An In-Depth Technical Guide to 1-Chloro-5-iodopentane for Advanced Synthesis
An In-Depth Technical Guide to 1-Chloro-5-iodopentane for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of building blocks is paramount. 1-Chloro-5-iodopentane (CAS No: 60274-60-4) emerges as a highly valuable, yet often overlooked, bifunctional electrophile.[1] This five-carbon aliphatic chain is uniquely terminated by two different halogen atoms: a highly reactive iodo group and a more stable chloro group. This differential reactivity is not a limitation but its greatest asset, allowing for sequential, site-selective nucleophilic substitutions. This guide offers a deep dive into the core chemical properties, synthesis, reactivity, and practical applications of 1-chloro-5-iodopentane, providing the technical insights necessary for its effective deployment in complex synthetic campaigns.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety requirements is the foundation of its successful application in the laboratory. 1-Chloro-5-iodopentane is a colorless to light yellow liquid, and its key properties are summarized below.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClI | [2] |
| Molecular Weight | 232.49 g/mol | [1][2] |
| CAS Number | 60274-60-4 | [2][3] |
| Density | ~1.673 g/mL at 20-25°C | [1][3] |
| Boiling Point | 100 °C at 15 Torr | [3] |
| Refractive Index | 1.5280 - 1.5330 at 20°C | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |
| Appearance | Clear, colorless to yellow liquid | [1][4] |
| Purity (Typical) | ≥97% | [4] |
Safety and Handling:
1-Chloro-5-iodopentane is classified as an irritant.[2] It is known to cause skin, eye, and respiratory irritation.[1][2][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[1][6]
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][6] Some suppliers provide it stabilized with copper.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 1-chloro-5-iodopentane is achieved via a Finkelstein reaction , a classic SN2 halogen exchange process.[7] This method leverages the differential solubility of sodium halides in acetone to drive the reaction to completion.[7][8] The starting material, 1,5-dichloropentane, is both readily available and cost-effective.
Protocol: Synthesis via Finkelstein Reaction
Objective: To synthesize 1-chloro-5-iodopentane from 1,5-dichloropentane.
Materials:
-
1,5-Dichloropentane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Finkelstein reaction workflow for 1-chloro-5-iodopentane synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,5-dichloropentane (1.0 eq.) and anhydrous acetone.
-
Add anhydrous sodium iodide (1.1 to 1.5 eq.). A slight excess of NaI is used to ensure complete conversion of one chloro group. Using a large excess could lead to the formation of the di-iodo byproduct.
-
Heat the mixture to reflux. A white precipitate of sodium chloride (NaCl) will begin to form, as it is insoluble in acetone.[7] The reaction is typically refluxed for 12-24 hours. Progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove the precipitated NaCl.[9]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any trace I₂ color), and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
The crude product is purified by vacuum distillation to yield pure 1-chloro-5-iodopentane.[9]
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized product. The expected spectroscopic data are as follows:
| Spectroscopy | Expected Features |
| ¹H NMR (CDCl₃) | δ ~3.55 (t, 2H, -CH₂Cl), δ ~3.20 (t, 2H, -CH₂I), δ ~1.8-1.9 (m, 4H, -CH₂CH₂Cl & -CH₂CH₂I), δ ~1.5 (m, 2H, -CH₂CH₂CH₂-). The downfield shift of protons adjacent to halogens is due to their electronegativity (deshielding effect).[10] |
| ¹³C NMR (CDCl₃) | δ ~45.0 (-CH₂Cl), δ ~33.5 (-CH₂CH₂Cl), δ ~30.0 (-CH₂CH₂I), δ ~26.0 (-CH₂CH₂CH₂-), δ ~7.0 (-CH₂I). The carbon attached to iodine is significantly upfield due to the "heavy atom effect." |
| IR (Thin Film) | ν ~2950-2850 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (CH₂ scissoring), ~725 cm⁻¹ (C-Cl stretch), ~640 cm⁻¹ (C-I stretch). |
| Mass Spec (EI) | M⁺ not typically observed. Key fragments would arise from the loss of I• (m/z 105/107, showing ³⁵Cl/³⁷Cl isotope pattern) and Cl• (m/z 201). Further fragmentation of the C₅H₁₀Cl⁺ fragment would be observed. |
Reactivity and Applications in Drug Development
The synthetic utility of 1-chloro-5-iodopentane lies in the pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds in SN2 reactions. The iodide ion is an excellent leaving group, while the chloride ion is a comparatively poor one.[11] This allows for selective reaction at the C-I terminus while the C-Cl bond remains intact, to be used in a subsequent transformation.
This "one-pot, two-steps" potential makes it an ideal linker for connecting two different molecular fragments, a common strategy in fragment-based drug discovery (FBDD) and in the synthesis of complex molecules with specific spatial arrangements.
Caption: Differential reactivity of 1-chloro-5-iodopentane in sequential SN2 reactions.
Application Example: Synthesis of Heterocyclic Scaffolds
Many pharmacologically active compounds contain heterocyclic rings. 1-Chloro-5-iodopentane is an excellent precursor for forming seven-membered rings, such as azepanes or oxepanes, which are important scaffolds in medicinal chemistry.
Protocol: Synthesis of an N-Substituted Azepane Precursor
-
Step 1 (Selective N-Alkylation): A primary amine or aniline (Nucleophile 1) is deprotonated with a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. 1-Chloro-5-iodopentane (1.0 eq.) is added at room temperature. The reaction selectively occurs at the iodo-terminus due to its superior leaving group ability.
-
Monitoring: The reaction is monitored by TLC until the starting amine is consumed.
-
Work-up: Standard aqueous work-up is performed to isolate the intermediate, N-(5-chloropentyl)amine derivative.
-
Step 2 (Intramolecular Cyclization): The isolated intermediate is treated with a stronger base (e.g., NaH) in a solvent like THF. The base deprotonates the amine, and the resulting anion undergoes an intramolecular SN2 reaction, displacing the chloride to form the seven-membered azepane ring. Heating is often required for this second step.
-
Purification: The final N-substituted azepane is purified by column chromatography.
This sequential, controlled approach prevents polymerization and intermolecular side reactions, leading to higher yields of the desired cyclic product. The use of halogenated intermediates is a cornerstone in the synthesis of many pharmaceuticals.[12]
Conclusion
1-Chloro-5-iodopentane is a powerful and versatile bifunctional building block for organic synthesis. Its key advantage lies in the predictable and exploitable difference in reactivity between its iodo and chloro substituents. This allows for the controlled, sequential introduction of nucleophiles, making it an invaluable tool for constructing complex molecular architectures, linkers for drug-conjugates, and heterocyclic scaffolds relevant to the pharmaceutical industry. A firm grasp of its properties, synthesis, and reactivity profile enables researchers and drug development professionals to strategically incorporate this reagent into their synthetic designs, accelerating the path to novel chemical entities.
References
- 1. 1-Chloro-5-Iodopentane | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 2. 1-Chloro-5-iodopentane | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1-Chloro-5-iodopentane, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 5. fishersci.at [fishersci.at]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60274-60-4 Name: 1-chloro-5-iodopentane [xixisys.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. nbinno.com [nbinno.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
